molecular formula C18H14ClN3OS B2555748 N-(3-chlorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide CAS No. 920451-82-7

N-(3-chlorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide

Cat. No.: B2555748
CAS No.: 920451-82-7
M. Wt: 355.84
InChI Key: JACPMGVEGRRVGY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a phenylpyridazinyl group, and a sulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the 6-phenylpyridazin-3-yl intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group to the pyridazinyl intermediate. This can be done using thiolating agents under suitable reaction conditions.

    Coupling with Chlorophenyl Acetamide: The final step involves the coupling of the sulfanyl-pyridazinyl intermediate with 3-chlorophenyl acetamide. This step typically requires the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridazinyl ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Reduced Pyridazinyl Derivatives: From reduction reactions.

    Substituted Chlorophenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-(3-chlorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Cellular Processes: Such as DNA replication or protein synthesis.

    Inducing Oxidative Stress: Leading to cell damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide
  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Uniqueness

N-(3-chlorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the combination of chlorophenyl, phenylpyridazinyl, and sulfanyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c19-14-7-4-8-15(11-14)20-17(23)12-24-18-10-9-16(21-22-18)13-5-2-1-3-6-13/h1-11H,12H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACPMGVEGRRVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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